![molecular formula C10H18N4O2 B11804343 3-Amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide](/img/structure/B11804343.png)
3-Amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide is a chemical compound with the molecular formula C10H19ClN4O2 and a molecular weight of 262.74 g/mol . This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 3-Amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide typically involves multiple steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
3-Amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it may be used in the development of new materials with specific properties for industrial applications .
Wirkmechanismus
The mechanism of action of 3-Amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways . The oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
3-Amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide can be compared with other similar compounds, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan . These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications .
Eigenschaften
Molekularformel |
C10H18N4O2 |
---|---|
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
3-amino-N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C10H18N4O2/c1-7(2)10-13-9(16-14-10)4-6-12-8(15)3-5-11/h7H,3-6,11H2,1-2H3,(H,12,15) |
InChI-Schlüssel |
RCBVVKHZISKFKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NOC(=N1)CCNC(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.